AT791 Exhibits 83-Fold Higher Potency for TLR9 vs. TLR7 in Cellular Assays
In HEK293 cells expressing human TLR9, AT791 potently suppresses CpG DNA-induced signaling with an IC50 of 0.04 μM [1]. Against TLR7-mediated signaling (R848 stimulation) in HEK293 cells, AT791 is markedly less potent with an IC50 of 3.33 μM [1]. This represents an 83-fold selectivity window favoring TLR9 over TLR7 in this assay system [1].
| Evidence Dimension | TLR9 vs. TLR7 inhibitory potency |
|---|---|
| Target Compound Data | TLR9 IC50: 0.04 μM; TLR7 IC50: 3.33 μM |
| Comparator Or Baseline | Intra-compound comparison: TLR9 vs. TLR7 activity for AT791 |
| Quantified Difference | 83-fold selectivity (3.33 μM / 0.04 μM) |
| Conditions | HEK293 cells stably expressing human TLR9 or TLR7; stimulated with CpG DNA (TLR9) or R848 (TLR7) |
Why This Matters
This differential potency enables researchers to achieve effective TLR9 blockade at concentrations that may spare some TLR7-mediated functions, allowing more nuanced pathway interrogation compared to equipotent dual inhibitors.
- [1] Lamphier M, et al. Mol Pharmacol. 2014 Mar;85(3):429-40. PMID: 24342772. View Source
